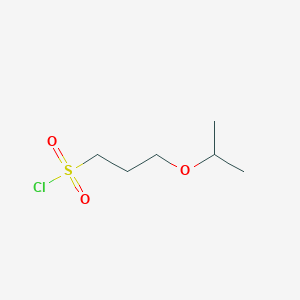amino}-2-(pyridin-3-yl)acetic acid CAS No. 1404637-80-4](/img/structure/B6615997.png)
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxycarbonylmethyl)amino-2-(pyridin-3-yl)acetic acid, also known as TBPA, is an organic compound belonging to the class of acetic acids. It is a colorless solid that is soluble in water and other organic solvents. TBPA has a wide range of applications in scientific research, including protein synthesis and enzyme inhibition.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid is used in a variety of scientific research applications. It is used as an inhibitor of enzymes, such as phosphatases, proteases, and kinases, and as a substrate for protein synthesis. It is also used to study the structure and function of proteins, to study drug-protein interactions, and to study the structure and function of enzymes.
Mecanismo De Acción
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid functions as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It can also act as a substrate for protein synthesis by binding to the active site of the ribosome and initiating the process of translation.
Biochemical and Physiological Effects
This compound can have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, leading to changes in the metabolism of cells. It can also act as a substrate for protein synthesis, leading to the production of proteins with altered function. In addition, this compound can act as an agonist, leading to the activation of certain signaling pathways in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid has several advantages for lab experiments. It is a relatively stable compound, and it is soluble in a variety of solvents, making it easy to work with. In addition, it is a relatively inexpensive compound, making it accessible to most laboratories. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid has a wide range of potential applications in scientific research. It can be used to study the structure and function of proteins and enzymes, to study drug-protein interactions, and to study the structure and function of signaling pathways. In addition, this compound could be used to study the effects of enzyme inhibitors on cellular metabolism and the effects of agonists on cell signaling. Finally, this compound could be used to study the effects of drugs on protein synthesis and the effects of drugs on enzyme activity.
Métodos De Síntesis
2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(pyridin-3-yl)acetic acid can be synthesized from the reaction of tert-butyl bromoacetate and pyridine-3-carboxaldehyde in the presence of a base, such as potassium carbonate. The reaction is carried out in anhydrous conditions, such as a dry nitrogen atmosphere, and the product is isolated by column chromatography.
Propiedades
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-pyridin-3-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15(4)10(11(16)17)9-6-5-7-14-8-9/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPWXBPAGGQUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

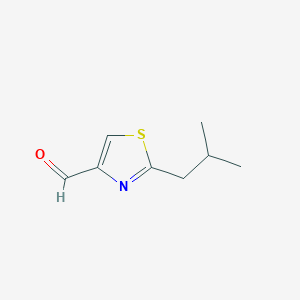
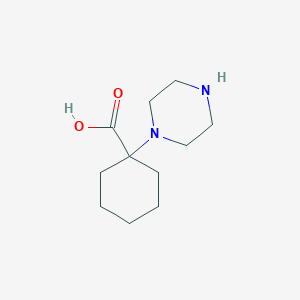
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)

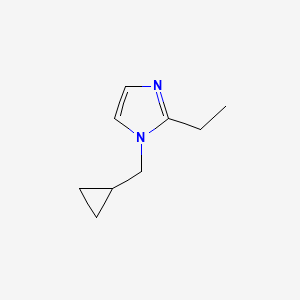

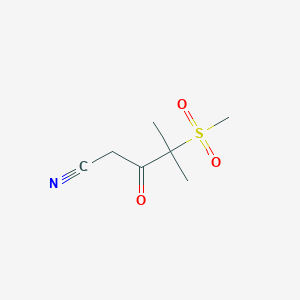
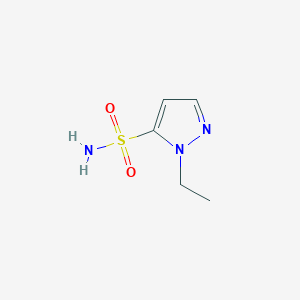
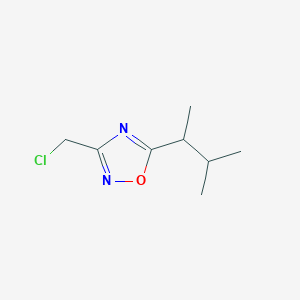

![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)

